5-AMINO-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
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Overview
Description
5-AMINO-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include the use of azide-alkyne cycloaddition reactions, which are catalyzed by copper(I) ions. The reaction conditions often require controlled temperatures and the presence of specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-AMINO-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays, helping to study enzyme activities and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole ring structures, such as 1,2,3-triazole-4-carboxamides, share some chemical properties and reactivity.
Amino-Substituted Triazoles: These compounds have amino groups attached to the triazole ring, influencing their chemical behavior and applications.
Uniqueness
5-AMINO-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its specific substitution pattern and functional groups, which confer unique properties and potential applications. Its combination of stability, reactivity, and versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-4-7-16(8-5-13)11-23-21(29)19-20(22)27(26-25-19)12-18(28)24-17-9-6-14(2)15(3)10-17/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAGMOBQHNLCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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